molecular formula C9H12N2O2 B13898229 N-Hydroxy-4-methoxy-2-methylbenzimidamide

N-Hydroxy-4-methoxy-2-methylbenzimidamide

Cat. No.: B13898229
M. Wt: 180.20 g/mol
InChI Key: GUABQMYWELPNOR-UHFFFAOYSA-N
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Description

N’-Hydroxy-4-methoxy-2-methylbenzimidamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzimidamide, characterized by the presence of hydroxy, methoxy, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-methoxy-2-methylbenzimidamide typically involves the reaction of 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out at a temperature range of 60-70°C for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-4-methoxy-2-methylbenzimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-methoxy-2-methylbenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidamides or other derivatives.

Scientific Research Applications

N’-Hydroxy-4-methoxy-2-methylbenzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-methoxy-2-methylbenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-4-methoxy-2-methylbenzimidamide is unique due to the specific combination of hydroxy, methoxy, and methyl groups on the benzimidamide core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N'-hydroxy-4-methoxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(13-2)3-4-8(6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

GUABQMYWELPNOR-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=N/O)/N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=NO)N

Origin of Product

United States

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